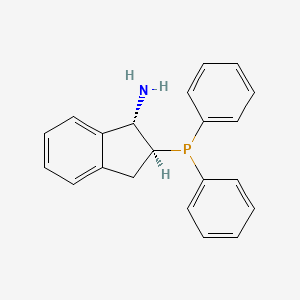

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALYUOSURKZWLR-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673019 | |

| Record name | (1S,2S)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091606-69-7 | |

| Record name | (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091606-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

Introduction: The Significance of a Chiral Aminophosphine Ligand

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a P,N-bidentate chiral ligand of significant interest in the field of asymmetric catalysis.[1][2][] Its rigid indane backbone and defined stereochemistry create a precise chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations, such as hydrogenations and C-C bond-forming reactions.[1][4][5] The precise spatial arrangement of the diphenylphosphino and amino groups is paramount to its catalytic efficacy. Therefore, unambiguous confirmation of its absolute and relative stereochemistry, alongside its constitutional structure, is a critical step in its synthesis and application.

This guide provides a comprehensive framework for the complete structure elucidation of this ligand, detailing the synergistic application of modern analytical techniques. It is designed for researchers and chemists who require a robust, self-validating methodology to confirm the identity, purity, and stereochemical integrity of this valuable catalytic tool.

Physicochemical Properties Summary

A foundational step in characterization is the confirmation of basic physical and chemical properties, which must align with the proposed structure.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀NP | [6] |

| Molecular Weight | 317.36 g/mol | [6] |

| CAS Number | 1091606-69-7 | [6] |

| Appearance | Colorless to pale yellow liquid/solid | [6] |

A Synergistic Approach to Structure Elucidation

The definitive elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is not achieved by a single technique but by the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Overall workflow for the synthesis and structural validation of the target ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone technique for determining the molecular framework in solution. A combination of 1D (¹H, ¹³C, ³¹P) and 2D experiments provides a detailed map of atomic connectivity and relative stereochemistry.

Expected ¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The key diagnostic region is the aliphatic portion of the indane backbone, which confirms the relative stereochemistry.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Key Couplings (J, Hz) | Rationale |

| Phenyl (P-Ph₂, 10H) | 7.20 - 7.60 | Multiplet | - | Protons on the two phenyl rings attached to phosphorus. |

| Indenyl (Ar-H, 4H) | 7.00 - 7.30 | Multiplet | - | Aromatic protons of the indane core. |

| H1 (Indane CH-N) | ~4.50 | Doublet | ³JH1-H2 ≈ 4-6 Hz | The cis relationship to H2 results in a smaller coupling constant. |

| H2 (Indane CH-P) | ~3.50 | Multiplet | ³JH1-H2 ≈ 4-6 Hz, ²JP-H2 | Coupled to H1, the two H3 protons, and the phosphorus atom. |

| H3a, H3b (Indane CH₂) | 2.80 - 3.20 | Multiplets | ²Jgeminal, ³Jvicinal | Diastereotopic methylene protons, each coupled to each other and H2. |

| NH₂ | 1.50 - 2.50 | Broad Singlet | - | Exchangeable protons; integral corresponds to 2H. |

Expected ³¹P and ¹³C NMR Data

³¹P NMR is highly specific for confirming the chemical environment of the phosphorus atom, while ¹³C NMR verifies the complete carbon skeleton.

| Nucleus | Assignment | Expected δ (ppm) | Rationale |

| ³¹P | PPh₂ | -15 to -25 | A single peak in the typical range for a triarylphosphine moiety in this environment. |

| ¹³C | Phenyl (ipso-C) | 135 - 140 (d) | Carbon directly attached to phosphorus shows a characteristic C-P coupling (¹JC-P). |

| ¹³C | Phenyl (o, m, p-C) | 128 - 134 | Aromatic carbons of the diphenyl groups. |

| ¹³C | Indenyl (Ar-C) | 120 - 145 | Aromatic carbons of the indane core. |

| ¹³C | C1 (CH-N) | ~60 | Aliphatic carbon bearing the amine group. |

| ¹³C | C2 (CH-P) | ~45 (d) | Aliphatic carbon attached to phosphorus, showing C-P coupling (¹JC-P). |

| ¹³C | C3 (CH₂) | ~35 | Methylene carbon of the five-membered ring. |

2D NMR for Unambiguous Assignment

While 1D spectra provide the pieces, 2D NMR connects them.

Caption: Integration of 2D NMR data to confirm structural connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified ligand in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately measure coupling constants, particularly for H1 and H2.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. An external standard of 85% H₃PO₄ is used for chemical shift referencing.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to distinguish between CH, CH₂, and CH₃ groups.

-

2D COSY: Acquire a gradient-selected COSY experiment to establish ¹H-¹H coupling networks, confirming the H1-H2-H3 spin system.

-

2D HSQC: Acquire a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom, confirming C1, C2, and C3 assignments.

X-ray Crystallography: The Definitive 3D Structure

For a chiral molecule, single-crystal X-ray diffraction is the gold standard, providing unequivocal proof of its three-dimensional structure, including the absolute configuration of its stereocenters.

Causality: While NMR confirms the relative cis stereochemistry, it cannot distinguish between the (1S,2S) and (1R,2R) enantiomers. X-ray crystallography, particularly with the calculation of the Flack parameter, resolves this ambiguity.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step and requires screening various solvent systems (e.g., slow evaporation from a solution of ethyl acetate/hexanes or vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A full sphere of diffraction data is collected, typically using Mo Kα or Cu Kα radiation.[7][8]

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns.[9]

-

Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing anomalous dispersion effects. A Flack parameter value close to zero for the (1S,2S) configuration confirms the assignment.

Expected Output:

-

Unambiguous confirmation of the (1S,2S) absolute configuration.

-

Precise bond lengths, bond angles, and torsion angles.

-

Information on intermolecular interactions (e.g., hydrogen bonding) in the solid state.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule.

Causality: While low-resolution MS confirms the molecular weight, HRMS provides the confidence to distinguish between molecules with the same nominal mass but different elemental compositions, thus ruling out unexpected impurities.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the ligand in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Compare the measured exact mass to the theoretical exact mass calculated for the formula C₂₁H₂₁NP⁺.

Expected Data:

-

Theoretical [M+H]⁺: 318.1406

-

Observed [M+H]⁺: 318.1406 ± 5 ppm

Chiral Analysis: Quantifying Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) is crucial for a chiral ligand intended for asymmetric catalysis.

Causality: The synthesis of chiral compounds may not be perfectly enantioselective. Chiral HPLC provides a quantitative measure of the enantiomeric purity, ensuring that the desired (1S,2S) enantiomer is present in high excess over the (1R,2R) form.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving the enantiomers of the ligand. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H) are common starting points.

-

Method Development: Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject a solution of the synthesized ligand and integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as: e.e. (%) = ([Area(S,S) - Area(R,R)] / [Area(S,S) + Area(R,R)]) * 100.

-

Validation: If available, inject a racemic sample to confirm the elution times of both enantiomers.

Conclusion

The rigorous structure elucidation of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a multi-faceted process that relies on the logical integration of data from NMR, mass spectrometry, X-ray crystallography, and chiral analysis. This systematic and self-validating approach ensures the absolute structural and stereochemical integrity of the ligand, a non-negotiable requirement for its successful application in high-stakes fields like pharmaceutical drug development and fine chemical synthesis where enantioselectivity is paramount.

References

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]

-

Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online. [Link]

-

Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]

-

P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Royal Society of Chemistry. [Link]

-

Synthesis and characterization of ether-derivatized aminophosphines and their application in C–C coupling reactions. Sci-Hub. [Link]

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

-

1H NMR of COMPOUND. The Royal Society of Chemistry. [Link]

-

(R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. PubMed Central. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. SciELO South Africa. [Link]

-

(PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. [Link]

-

Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. ResearchGate. [Link]

Sources

- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. strem.com [strem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Guide to the Synthesis of Chiral Phosphine Ligands for Asymmetric Catalysis

Abstract

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dictated by its three-dimensional structure. Transition metal-catalyzed asymmetric reactions have emerged as one of the most powerful tools for accessing enantiomerically pure compounds, and at the heart of this technology lies the chiral ligand.[1][2] Among the vast arsenal of chiral ligands developed, phosphines have secured a preeminent position due to their strong coordination to transition metals and the tunability of their steric and electronic properties.[1][3] This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing chiral phosphine ligands. We will delve into the classification of these vital molecular tools, explore the fundamental synthetic methodologies, and present detailed, field-proven protocols for the preparation of key ligand classes. The narrative is grounded in mechanistic rationale, aiming to provide not just procedural steps, but a deeper understanding of the causality behind the experimental choices that drive successful synthesis.

The Central Role and Classification of Chiral Phosphine Ligands

The efficacy of an asymmetric catalyst is profoundly dependent on the structure and electronic nature of the chiral ligand bound to the metal center.[1] Chiral phosphine ligands create a specific chiral environment around the metal, which in turn directs the stereochemical outcome of the reaction by differentiating between the prochiral faces of a substrate or enantiomeric transition states. The remarkable success of these ligands has fueled decades of research into their design and synthesis.[3][4]

Chiral phosphine ligands can be broadly categorized based on the origin of their chirality:

-

P-Chirogenic (or P-Stereogenic) Ligands: These possess a stereogenic center at the phosphorus atom itself.[2][3] Early examples like DIPAMP were pivotal in demonstrating the potential of asymmetric catalysis for industrial applications, such as the synthesis of L-DOPA.

-

Ligands with Chiral Carbon Backbones: The majority of widely used ligands derive their chirality from stereogenic centers on the carbon framework that connects the phosphorus atoms.[3] This class includes iconic ligands like DuPhos, BPE, and the Trost ligand.[5][6]

-

Atropisomeric Ligands: These ligands possess axial chirality arising from restricted rotation around a C-C or C-N single bond, most famously exemplified by BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl).[7][8]

-

Planar Chiral Ligands: Chirality in this class arises from the non-symmetrical arrangement of substituents in a plane. Ferrocene-based ligands, such as Josiphos, are the most prominent examples and have proven highly effective in numerous asymmetric reactions.[9][10]

The logical flow for selecting or designing a chiral phosphine ligand often begins with understanding the demands of the desired catalytic transformation, which then informs the choice of chiral scaffold.

Caption: Relationship between ligand type and common synthetic strategies.

Core Synthetic Strategies: A Methodological Overview

The synthesis of a chiral phosphine ligand is a multi-step process that demands careful control of stereochemistry. Several core strategies have been established, each with its own advantages and limitations.

Resolution of Racemic Mixtures: The Classic Path to Atropisomers

This approach involves the synthesis of the ligand as a racemic mixture, followed by separation of the enantiomers. The seminal synthesis of BINAP by Noyori and Takaya is a landmark example of this strategy.[11] Although effective, this method is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling protocol is available.

The classical BINAP synthesis involves:

-

Oxidative coupling of 2-naphthol to form racemic 1,1'-bi-2-naphthol (BINOL).

-

Resolution of racemic BINOL using a chiral resolving agent, such as N-benzylcinchonidinium chloride, to obtain enantiopure (R)- or (S)-BINOL.[11]

-

Conversion of enantiopure BINOL to the corresponding bis(triflate).

-

Nickel-catalyzed coupling of the bis(triflate) with diphenylphosphine to yield enantiopure BINAP.[7][12]

The Chiral Pool: Nature's Starting Blocks

A highly efficient and common strategy involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. Sugars, amino acids, terpenes, and alkaloids provide a rich source of chiral scaffolds that can be elaborated into complex ligands.[10] The syntheses of the DuPhos/BPE and Trost ligand families are prime examples of this approach.

-

DuPhos and BPE Ligands: These influential ligands are often synthesized starting from chiral 1,4-diols, which can be derived from natural sources like D-mannitol.[5][13]

-

Trost Ligand: This C2-symmetric ligand is synthesized from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, which is readily available through the resolution of the racemic diamine.[6][14]

Asymmetric Synthesis: Building Chirality from the Ground Up

The most elegant approach is to introduce the chirality during the synthesis of the ligand itself, using either a chiral auxiliary or a catalytic asymmetric reaction. This avoids the need for resolution and is often more atom-economical.

A significant breakthrough in this area is the synthesis of P-chirogenic phosphines using phosphine-borane chemistry , pioneered by Imamoto.[1][3] Phosphine-boranes are air-stable intermediates that allow for stereospecific manipulations at the phosphorus center. This methodology has enabled the rational design and synthesis of conformationally rigid and electron-rich P-chiral ligands that exhibit outstanding performance in catalysis.[1][3] The key advantage is the ability to perform nucleophilic substitution at the phosphorus atom with high stereoselectivity, followed by removal of the borane protecting group without racemization.[15][16]

More recently, catalytic asymmetric phosphination reactions have been developed, for instance, using palladium complexes with known chiral ligands (like DuPhos) to catalyze the cross-coupling of a secondary phosphine with an aryl halide, thereby creating a P-chirogenic center with good enantioselectivity.[17]

Caption: General workflow for the synthesis of P-chiral phosphines via phosphine-borane intermediates.

Field-Proven Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative chiral phosphine ligands. These protocols are designed to be self-validating, with clear causality for the chosen conditions.

Protocol 1: Synthesis of (S,S)-DACH-Ph Trost Ligand

This protocol describes the synthesis of a C2-symmetric ligand from the chiral pool, a widely used ligand for palladium-catalyzed asymmetric allylic alkylation.[14][18][19] The key step is a straightforward amidation.

Rationale: The synthesis relies on the robust and high-yielding amide bond formation between a carboxylic acid-functionalized phosphine oxide and an enantiopure diamine. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent is advantageous as it avoids harsh conditions and the byproducts are gaseous or easily removed. The phosphine oxide is used for its stability and is reduced in the final step.

Step-by-Step Methodology:

-

Synthesis of 2-(Diphenylphosphinyl)benzoic Acid: This starting material can be prepared via the reaction of 2-bromobenzoic acid with diphenylphosphine oxide.

-

Amidation Reaction:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(diphenylphosphinyl)benzoic acid (1.0 eq) in anhydrous acetonitrile.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) and a catalytic amount of imidazole hydrochloride. Stir the mixture at room temperature for 1 hour until a clear solution is formed. The CDI activates the carboxylic acid by forming an acylimidazolide intermediate.

-

In a separate flask, dissolve (1S,2S)-(-)-1,2-Diaminocyclohexane (0.48 eq) in anhydrous acetonitrile. Note: Using slightly less than 0.5 eq of the diamine ensures the formation of the C2-symmetric bis-amide.

-

Slowly add the diamine solution to the activated acid solution. Stir the reaction mixture at room temperature for 12-16 hours.

-

The product, the bis(phosphine oxide) precursor to the Trost ligand, typically precipitates as a white solid.

-

Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. The product is often obtained in high purity (>99% ee) without chromatography.[14]

-

-

Reduction of the Bis(phosphine oxide):

-

Suspend the dried bis(phosphine oxide) precursor in anhydrous toluene under an inert atmosphere.

-

Add trichlorosilane (HSiCl₃, ~4-5 eq per P=O group) slowly at 0 °C.

-

Add triethylamine (Et₃N, ~4-5 eq per P=O group) dropwise. The mixture is then heated to reflux (approx. 110 °C) for 6-8 hours. This combination is a standard and effective system for the stereoretentive reduction of phosphine oxides.

-

Cool the reaction to room temperature and quench carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (S,S)-DACH-Ph Trost Ligand can be purified by crystallization or chromatography.

-

Validation:

-

³¹P NMR: Expect a single sharp peak around -15 to -20 ppm (in CDCl₃).

-

Chiral HPLC: To confirm enantiomeric purity (>99% ee).[14]

Protocol 2: Synthesis of (R)-BINAP

This protocol outlines the modern approach to (R)-BINAP starting from enantiopure (R)-BINOL, avoiding the classical resolution of the final ligand.[11][20]

Rationale: This synthesis leverages the availability of enantiopure BINOL. The conversion of the hydroxyl groups to triflates creates excellent leaving groups for the subsequent nickel-catalyzed cross-coupling reaction. This phosphination step is the key C-P bond-forming reaction.

Step-by-Step Methodology:

-

Preparation of (R)-BINOL-bis(triflate):

-

Dissolve (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or 2,6-lutidine (2.2 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 2.1 eq). The base is crucial to neutralize the triflic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of BINOL.

-

Work up the reaction by washing with dilute HCl, water, and brine. Dry the organic layer and concentrate to obtain the crude bis(triflate), which can be purified by chromatography or crystallization.

-

-

Nickel-Catalyzed Phosphination:

-

In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with Nickel(II) chloride (NiCl₂, ~5 mol%), 1,2-bis(diphenylphosphino)ethane (dppe, ~5 mol%), and zinc powder (2.5 eq).

-

Add anhydrous, degassed DMF as the solvent.

-

Add diphenylphosphine (Ph₂PH, 2.2 eq) to the mixture.

-

Finally, add a solution of (R)-BINOL-bis(triflate) (1.0 eq) in DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The dppe acts as a ligand for the nickel catalyst, and zinc powder serves as a reductant and halide scavenger.

-

After cooling, the reaction is quenched with aqueous ammonia and extracted with toluene or ethyl acetate.

-

The organic layers are combined, washed, dried, and concentrated. The crude (R)-BINAP is then purified by column chromatography on silica gel followed by crystallization from a solvent system like toluene/ethanol.

-

Validation:

-

³¹P NMR: Expect a single peak around -15 ppm (in CDCl₃).

-

Specific Rotation: [α]D should be approximately -223° (c 1, toluene).

Data Summary and Performance in Catalysis

The true test of a chiral ligand is its performance in an asymmetric reaction. The choice of ligand depends heavily on the substrate and the desired transformation. Asymmetric hydrogenation is a benchmark reaction for evaluating new phosphine ligands.[2][10][21]

Table 1: Comparative Performance of Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl-α-acetamidoacrylate

| Ligand Class | Representative Ligand | Metal | S/C Ratio | Enantiomeric Excess (% ee) | Reference |

| P-Chirogenic | (S,S)-t-Bu-BisP* | Rh | 1000:1 | >99 | [3][22] |

| Atropisomeric | (R)-BINAP | Ru | 1000:1 | >99 | [7][12] |

| Chiral Backbone | (R,R)-Me-DuPhos | Rh | 10,000:1 | >99 | [5] |

| Planar Chiral | Josiphos derivative | Rh | 500:1 | 98-99 | [9] |

| C2-Symmetric | (S,S)-DACH-Ph Trost | Pd¹ | N/A² | 95-99 | [6][14] |

¹ Trost ligands are primarily used in asymmetric allylic alkylation, not hydrogenation. ² Data shown for a representative asymmetric allylic alkylation reaction.

Conclusion and Future Outlook

The synthesis of chiral phosphine ligands remains a vibrant and essential field of chemical research. While classic methods like resolution are still in use, modern strategies increasingly focus on modularity and catalytic asymmetric synthesis to improve efficiency and access novel structural motifs.[4][9] The development of air-stable P-chiral phosphines and ligands with unique electronic properties continues to push the boundaries of what is possible in asymmetric catalysis.[22] Future efforts will likely concentrate on the development of ligands for earth-abundant metal catalysts, further enhancing the sustainability and cost-effectiveness of asymmetric transformations, and on creating ligands that operate with even higher turnover numbers and frequencies to meet the demands of industrial-scale synthesis.[5][23]

References

- Zhang, Y., Chong, E., White, J. A. H., Radomkit, S., Xu, Y., Kosnik, S. C., & Lorenz, J. C. (n.d.). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Organic Process Research & Development.

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. Available at: [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. Available at: [Link]

-

(n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. Available at: [Link]

-

Boaz, N. W. (2002). A Very Simple, Highly Stereoselective and Modular Synthesis of Ferrocene-Based P-Chiral Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

-

Fleming, M. J., & Houghtaling, M. A. (2016). Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. NIH. Available at: [Link]

-

Boaz, N. W. (2004). Very Simple and Highly Modular Synthesis of Ferrocene-Based Chiral Phosphines with a Wide Variety of Substituents at the Phosphorus Atom(s). Organometallics. Available at: [Link]

-

Gaudin, M., et al. (2018). Efficient Stereoselective Synthesis of o-Functionalized P-Chirogenic Phosphines Applied to Asymmetric Catalysis. Taylor & Francis Online. Available at: [Link]

-

Zhang, Y., et al. (n.d.). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Organic Process Research & Development. Available at: [Link]

-

(2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Available at: [Link]

-

Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Liu, D., et al. (2002). A Novel Chiral Ferrocenyl Phosphine Ligand from Sugar: Applications in Rh-Catalyzed Asymmetric Hydrogenation Reactions. Organic Letters. Available at: [Link]

-

Bakkar, A., et al. (2015). Efficient Synthesis of (P-Chirogenic) o-Boronated Phosphines from sec-Phosphine Boranes. Organic Letters. Available at: [Link]

-

(n.d.). Chiral Monophosphorus Ligands for Asymmetric Catalytic Reactions. ACS Catalysis. Available at: [Link]

-

Ehlers, A. W., et al. (n.d.). Atropisomeric phosphinines: design and synthesis. UU Research Portal. Available at: [Link]

-

Grishina, G. V., et al. (2018). Ferrocene-based P-chiral amidophosphinate: stereoselective synthesis and X-ray structural study. Dalton Transactions. Available at: [Link]

-

Castellanos-Roig, A., et al. (2001). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

-

Morlet, B., et al. (2023). P(III)-Chirogenic Phosphinite Building Blocks by Stereospecific N→O Phosphinyl Migration. The Journal of Organic Chemistry. Available at: [Link]

-

Hughes, D. L. (n.d.). (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl. Organic Syntheses Procedure. Available at: [Link]

-

(n.d.). BINAP. Wikipedia. Available at: [Link]

-

Korff, C., & Glueck, D. S. (2005). Palladium-Catalyzed Asymmetric Phosphination: Enantioselective Synthesis of a P-Chirogenic Phosphine. Journal of the American Chemical Society. Available at: [Link]

-

(n.d.). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. Available at: [Link]

-

Sueshige, H., et al. (n.d.). Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago. Available at: [Link]

-

Wu, W., et al. (2010). A New Class of Versatile Chiral-Bridged Atropisomeric Diphosphine Ligands: Remarkably Efficient Ligand Syntheses and Their Applications in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society. Available at: [Link]

-

(n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. CaltechTHESIS. Available at: [Link]

-

Berthod, M., et al. (2005). Modified BINAP: The How and the Why. Chemical Reviews. Available at: [Link]

-

(n.d.). Novel ferrocene-based phosphine ligands for earth-abundant metal-catalysed asymmetric hydrogenation. UBIRA ETheses. Available at: [Link]

-

Zhao, Y., et al. (2023). Synthesis of atropisomeric phosphino-triazoles and their corresponding gold(I) complexes. Organic Chemistry Frontiers. Available at: [Link]

-

(n.d.). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Semantic Scholar. Available at: [Link]

-

(2018). Synthesis and application of chiral ferrocene-based phosphine ligands. ResearchGate. Available at: [Link]

-

Ye, Z.-P., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. Available at: [Link]

-

Feng, Q., et al. (2021). Catalytic Atroposelective Catellani Reaction Enables Construction of Axially Chiral Biaryl Monophosphine Oxides. Chinese Chemical Society. Available at: [Link]

-

(n.d.). Features and Application in Asymmetric Catalysis of Chiral Phosphine-Phosphite Ligands. MDPI. Available at: [Link]

-

(n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. Available at: [Link]

-

(2020). Recent Advances in Asymmetric Catalysis by Chiral Phosphines. The Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Trost ligand. Wikipedia. Available at: [Link]

-

Pye, P. J., et al. (1997). Expanding the Family of Phospholane-Based Ligands: 1,2-Bis(2,5-diphenylphospholano)ethane. ACS Publications. Available at: [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trost ligand - Wikipedia [en.wikipedia.org]

- 7. BINAP - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. UBIRA ETheses - Novel ferrocene-based phosphine ligands for earth-abundant metal-catalysed asymmetric hydrogenation [etheses.bham.ac.uk]

mechanism of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine catalysis

An In-depth Technical Guide to the Catalytic Mechanism of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this goal, and at the heart of this discipline lies the design of chiral ligands. (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a sophisticated chiral P,N-ligand that has emerged as a powerful tool for inducing high stereoselectivity in a variety of metal-catalyzed reactions. This guide provides an in-depth exploration of its structure, the principles governing its catalytic activity, and the mechanistic nuances that researchers can leverage for rational catalyst design and reaction optimization.

Introduction: The Architectural Logic of a Privileged Ligand

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, hereafter referred to as (1S,2S)-DPPHIA, belongs to the class of aminophosphine ligands. These are bidentate ligands featuring both a "soft" phosphorus donor and a "hard" nitrogen donor, allowing them to form stable chelate complexes with a wide range of transition metals.[1][2] The efficacy of (1S,2S)-DPPHIA in asymmetric catalysis stems from a masterful combination of structural features:

-

Rigid Bicyclic Scaffold: The 2,3-dihydro-1H-indene (indane) backbone provides a conformationally restricted framework. This rigidity is paramount, as it minimizes non-productive catalyst conformations and creates a well-defined, predictable chiral environment around the metal center.

-

Defined Stereochemistry: The (1S,2S) configuration of the two contiguous stereocenters fixes the spatial orientation of the amine and diphenylphosphino groups in a trans arrangement. This precise geometry dictates the chirality of the catalytic pocket.

-

Bidentate P,N Chelation: The phosphine and amine functionalities act as a two-point anchor to a metal center. This chelation effect entropically favors the formation of a stable metal-ligand complex, enhancing catalyst stability and longevity compared to monodentate ligands.[3]

These attributes converge to create a "privileged ligand" architecture, capable of transferring its inherent chirality to a prochiral substrate with high fidelity during the catalytic cycle.

The Foundational Role of Phosphines in Transition Metal Catalysis

To appreciate the function of (1S,2S)-DPPHIA, one must first understand the general role of phosphine ligands in catalysis. Phosphines are trivalent phosphorus compounds that act as soft, σ-donating ligands to transition metals. Their primary functions are to:

-

Stabilize the Metal Center: By donating electron density, they stabilize the low-valent metal species that are often the active catalysts.

-

Modulate Reactivity: The electronic and steric properties of the phosphine can be tuned to control the catalyst's activity. Electron-rich phosphines generally promote oxidative addition, a key step in many catalytic cycles, while sterically bulky phosphines can accelerate reductive elimination, the product-forming step.[4]

-

Control Selectivity: In asymmetric catalysis, chiral phosphines create a three-dimensional environment that discriminates between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product.

(1S,2S)-DPPHIA leverages these principles, but with the added dimension of control afforded by the cooperative action of the amine group.

Core Mechanism: Asymmetric Transfer Hydrogenation (A Case Study)

While (1S,2S)-DPPHIA can be employed in various transformations, its mechanism is well-illustrated through its application in Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. This reaction is a cornerstone of chiral alcohol synthesis.

The overall transformation is: Prochiral Ketone + Hydrogen Donor --[Ru/(1S,2S)-DPPHIA]--> Chiral Alcohol + Byproduct

The catalytic cycle, depicted below, is a concerted process involving the metal, the ligand, the substrate, and a hydrogen source (e.g., isopropanol or formic acid).

Catalytic Cycle Workflow

Sources

- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04238B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

A Technical Guide to (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine: Properties, Applications, and Protocols

Abstract

This technical guide provides an in-depth analysis of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, a sophisticated chiral P,N-bidentate ligand. Possessing a rigid C₂-symmetric indane backbone, this compound establishes a well-defined chiral environment essential for high-fidelity stereochemical control in asymmetric synthesis. Its unique combination of a soft phosphine donor and a hard amine donor allows for effective coordination with a variety of transition metals, making it a valuable tool in academic research and for professionals in drug development and fine chemical manufacturing. This document details its physicochemical properties, spectroscopic signature, chemical reactivity, applications in catalysis, and best practices for handling and storage.

Introduction to a Privileged Ligand Architecture

In the field of asymmetric catalysis, the design and synthesis of chiral ligands are paramount to achieving high levels of enantioselectivity.[1][2] Chiral phosphines, in particular, have become an indispensable class of ligands due to their strong coordination to transition metals and their tunable steric and electronic properties.[3][4] (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine belongs to the esteemed family of P,N-bidentate ligands, which integrate two different donor atoms into a single molecular framework.

The efficacy of this ligand stems from its key structural attributes:

-

Rigid Chiral Scaffold: The trans-configuration of the amine and phosphino groups on the 2,3-dihydro-1H-indene (indane) backbone locks the molecule into a conformationally restricted state. This rigidity is crucial for minimizing conformational ambiguity and effectively transferring chiral information from the ligand to the catalytic center.

-

Bidentate P,N-Coordination: The presence of both a soft phosphorus donor (the diphenylphosphino group) and a hard nitrogen donor (the primary amine) enables stable chelation to a metal center. This chelation forms a robust metallocycle that influences the geometry and reactivity of the resulting catalyst complex.

-

Tunable Electronic Environment: The diphenylphosphino group provides a π-accepting phosphorus atom that can stabilize electron-rich metal centers, while the amine group acts as a pure σ-donor.

These features render (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine a highly effective ligand for a range of enantioselective transformations, most notably in asymmetric hydrogenation and allylic alkylation reactions.[3][5]

Compound Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this ligand are summarized below.

| Identifier | Value | Source |

| CAS Number | 1091606-69-7 | [6] |

| Molecular Formula | C₂₁H₂₀NP | [6] |

| Molecular Weight | 317.36 g/mol | [6][7] |

| IUPAC Name | (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | N/A |

| Common Synonyms | (1S,2S)-1-Amino-2-(diphenylphosphino)indane, (1S,2S)-2-(Diphenylphosphino)indan-1-amine | [8] |

Physicochemical Properties

The physical state and stability of a ligand are foundational to its practical application in a laboratory setting.

| Property | Description | Source |

| Appearance | Reported as both a solid and a colorless to pale yellow liquid. The liquid form typically corresponds to the compound being supplied as a solution (e.g., 10 wt% in THF). | [6][7] |

| Purity | Commercially available with purities of ≥97% or ≥98%. | [6][7] |

| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene. | [6] |

| Stability | The phosphine moiety is susceptible to oxidation. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphine oxide. It is also sensitive to moisture. | [9] |

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structural identity of (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine can be unequivocally confirmed using a combination of standard spectroscopic techniques.[10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. Signals for the 18 aromatic protons (from the two phenyl groups and the benzene ring of the indane core) would appear in the downfield region (~7.0-8.0 ppm). The aliphatic protons on the indane backbone would produce complex multiplets in the upfield region. A characteristic signal for the primary amine (NH₂) protons would also be present, which would disappear upon the addition of D₂O, a standard method for identifying exchangeable protons.[11]

-

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing signals for the aromatic carbons and the distinct aliphatic carbons of the five-membered ring in the indane scaffold.

-

³¹P NMR Spectroscopy: As the most definitive technique for organophosphorus compounds, the ³¹P NMR spectrum should exhibit a single, sharp resonance, confirming the presence of a single phosphine environment. The chemical shift provides insight into the electronic nature of the phosphorus center.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Primary amines typically show two N-H stretching bands in the 3300–3500 cm⁻¹ region.[11] Additional key signals would include C-H stretching for aromatic and aliphatic groups and absorptions associated with the P-C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio, matching the calculated exact mass of C₂₁H₂₀NP.

Chemical Properties and Reactivity

The utility of this molecule is defined by its chemical behavior, particularly its role as a ligand in catalysis.

Coordination Chemistry

As a P,N-bidentate ligand, it readily chelates to transition metal precursors (e.g., of palladium, rhodium, iridium, ruthenium) to form catalytically active species. The mechanism involves the displacement of labile ligands (like cyclooctadiene or norbornadiene) from the metal precursor to form a stable five-membered chelate ring with the metal center. The differing electronic properties of the hard amine and soft phosphine donors create an asymmetric electronic environment at the metal, which is a key factor in inducing enantioselectivity.

Stereochemical Integrity

The stereocenters at the C1 and C2 positions of the indane ring are configurationally stable. This structural rigidity ensures that the chiral information is maintained throughout the catalytic process, preventing racemization or epimerization under typical reaction conditions. The trans arrangement of the two donor groups projects the bulky diphenylphosphino and the amine groups into specific quadrants around the metal, effectively blocking certain pathways of substrate approach and favoring the formation of one enantiomer of the product.

Applications in Asymmetric Catalysis

This ligand is primarily employed in reactions where the creation of a new stereocenter is the critical transformation. Its success in achieving high enantiomeric excess (e.e.) makes it a valuable asset for synthesizing chiral building blocks for pharmaceuticals and other high-value chemicals.

Representative Catalytic Workflow: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. A typical workflow involving a catalyst derived from (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is outlined below.

Objective: To reduce a prochiral olefin to a chiral alkane with high enantioselectivity.

Methodology:

-

Catalyst Formation (In Situ): In a glovebox or under an inert atmosphere, a suitable metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the ligand (typically 1.0-1.2 equivalents relative to the metal) are dissolved in a degassed, anhydrous solvent (e.g., DCM, Toluene, or Methanol). The solution is stirred at room temperature for 15-30 minutes to allow for complete complex formation.

-

Reaction Setup: The substrate (prochiral olefin) is dissolved in the same solvent in a high-pressure reactor.

-

Catalysis: The pre-formed catalyst solution is transferred to the reactor via cannula. The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired H₂ pressure (e.g., 1-50 bar).

-

Execution: The reaction is stirred at a controlled temperature until complete conversion of the substrate is observed (monitored by TLC, GC, or HPLC).

-

Work-up and Analysis: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the chiral product. The enantiomeric excess of the product is determined using chiral HPLC or GC.

Plausible Synthetic Pathway

While the exact industrial synthesis routes are often proprietary, a plausible and logical retrosynthetic analysis points to a multi-step sequence starting from commercially available precursors. A generalized workflow is depicted below.

This pathway leverages established chemical transformations. The synthesis of chiral amino indanol precursors is well-documented.[12] Subsequent steps would involve stereochemical inversion, protection/deprotection strategies, and a final phosphinylation step, likely using chlorodiphenylphosphine (Ph₂PCl) or a similar reagent in the presence of a non-nucleophilic base.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with reactive organophosphorus compounds.

-

Handling: Always handle (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine in a well-ventilated fume hood or inside a glovebox under an inert atmosphere (nitrogen or argon).[9][13] Avoid all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13] Avoid breathing dust or vapors.[9]

-

Storage: Store the compound in a tightly sealed container, protected from air and moisture.[9] A cool, dry, and well-ventilated location is recommended. For long-term storage, refrigeration under an inert atmosphere is ideal.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, which can violently and exothermically convert the phosphine to a phosphine oxide.[9] It is also a weak base and will react with strong acids.

-

Spill & Disposal: In case of a small spill, absorb the material with an inert substance and place it in a sealed container for chemical waste disposal. Dispose of the compound and its container in accordance with local, regional, and national regulations.[13]

Conclusion

(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine stands out as a highly effective and privileged chiral ligand in the toolkit of the modern synthetic chemist. Its well-defined, rigid structure and bidentate P,N-coordination mode provide the necessary framework for exquisite stereocontrol in a variety of metal-catalyzed reactions. For researchers and drug development professionals, this ligand offers a reliable path to producing enantiomerically pure molecules, thereby accelerating the development of new therapeutics and fine chemicals. Its successful application, however, relies on a thorough understanding of its properties and a commitment to safe and precise handling protocols.

References

-

García-Argüelles, S., et al. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available at: [Link]

-

Tang, W., & Zhang, X. (2010). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Imamoto, T. (2016). Review Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Wang, Y., & Oestreich, M. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

-

Biswas, S., & Addis, D. (2020). Recent Advances in Asymmetric Catalysis by Chiral Phosphines. The Royal Society of Chemistry. Available at: [Link]

-

GlobalChemMall. (1S,2S)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine. Available at: [Link]

-

PCOVERY. (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine. Available at: [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link]

- Google Patents. (2006). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Metin, B. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Available at: [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - ProQuest [proquest.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | PCOVERY [pcovery.com]

- 6. strem.com [strem.com]

- 7. (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine [cymitquimica.com]

- 8. globalchemmall.com [globalchemmall.com]

- 9. fishersci.com [fishersci.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Application in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide provides a comprehensive overview of the compound commonly known as Dabrafenib or GSK2118436. The initial query referenced CAS Number 1091606-69-7, which is associated with a chiral phosphine ligand, (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, in several chemical supplier databases. However, the context of the request for an in-depth guide for drug development professionals strongly suggests an interest in the well-characterized BRAF inhibitor, Dabrafenib. Dabrafenib's correct CAS number is 1195765-45-7. This document will focus exclusively on Dabrafenib to align with the scientific and research-oriented intent of the prompt.

Executive Summary

Dabrafenib (GSK2118436) has emerged as a cornerstone in the field of precision oncology, representing a highly potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine kinases. Its development was driven by the need to target activating mutations in the BRAF gene, particularly the V600E mutation, which is a key oncogenic driver in a significant portion of metastatic melanomas and other cancers. This guide synthesizes the critical technical information on Dabrafenib, detailing its physicochemical properties, mechanism of action, validated experimental protocols, and its application as a powerful tool in both preclinical research and clinical practice.

Core Physicochemical and Handling Properties

Accurate handling and storage of Dabrafenib are paramount for ensuring its stability and potency in experimental settings. The compound is typically supplied as a lyophilized powder and requires specific solubilization and storage conditions to maintain its activity.

| Property | Value | Source(s) |

| Chemical Name | N-{3-[5-(2-Aminopyrimidin-4-yl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [1][2] |

| Synonyms | GSK2118436 | [1][2][3] |

| CAS Number | 1195765-45-7 | [1][2] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [1] |

| Molecular Weight | 519.6 g/mol | [1] |

| Appearance | Solid / Lyophilized Powder | [1][2] |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in DMSO (≥26-30 mg/mL); Sparingly soluble in Ethanol (1 mg/mL with warming) | [1][2] |

| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for up to 24 months. | [1][3] |

| Storage (In Solution) | Store at -20°C in aliquots. Use within 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [1][3] |

Mechanism of Action: Selective Inhibition of the MAPK Pathway

Dabrafenib's therapeutic efficacy is rooted in its selective inhibition of mutant BRAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. In normal physiology, the RAS-RAF-MEK-ERK cascade regulates cellular processes like proliferation, differentiation, and survival.

Oncogenic mutations, most commonly the V600E substitution in the BRAF kinase domain, lead to constitutive, growth factor-independent activation of the pathway, driving uncontrolled cell proliferation. Dabrafenib is designed to specifically bind to the ATP-binding site of these mutant BRAF proteins, blocking their kinase activity and shutting down the aberrant downstream signaling.[2]

The compound exhibits remarkable selectivity for BRAF V600 mutants over wild-type BRAF and other kinases, which is the causal basis for its therapeutic window. This selectivity minimizes off-target effects and explains its efficacy in tumors harboring these specific mutations.

Kinase Inhibitory Profile

The potency of Dabrafenib has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its profound selectivity for various BRAF V600 mutants.

| Target Kinase | IC₅₀ Value (nM) | Notes | Source(s) |

| BRAF V600E | 0.6 nM | The most common activating BRAF mutation. | [1][3][4] |

| BRAF V600K | 0.5 nM | Another prevalent activating mutation. | [1][3] |

| BRAF V600D | 1.9 nM | Less common but still targetable mutation. | [2] |

| BRAF V600R | Not specified | Inhibition of proliferation and ERK signaling demonstrated in cell lines. | [1][3] |

| Wild-Type BRAF | 3.2 nM | ~5-fold less potent than against V600E/K mutants. | [1][3] |

| C-RAF | 5.0 nM | Exhibits some activity against other RAF isoforms. | [1][3][4] |

Visualizing the Mechanism

The following diagram illustrates the central role of Dabrafenib in blocking the oncogenic MAPK signaling cascade initiated by mutant BRAF.

Caption: Dabrafenib inhibits mutant BRAF, blocking phosphorylation (P) of MEK and ERK.

Experimental Protocols and Applications

Dabrafenib is a critical reagent for studying BRAF-mutant cancers. Below are standardized protocols for its use in common preclinical research workflows.

Preparation of Stock Solutions

Maintaining a validated, high-concentration stock solution is the first step in ensuring reproducible experimental results.

Protocol: 10 mM DMSO Stock Solution

-

Reagent: Dabrafenib (GSK2118436), lyophilized powder (e.g., 5 mg).

-

Solvent: High-purity, anhydrous DMSO.

-

Calculation: To reconstitute a 5 mg vial of Dabrafenib (MW: 519.6 g/mol ) to a 10 mM stock, calculate the required volume of DMSO:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.005 g / (0.010 mol/L * 519.6 g/mol )) * 1,000,000 µL/L ≈ 962 µL.

-

-

Procedure: a. Aseptically add 962 µL of anhydrous DMSO to the vial containing 5 mg of Dabrafenib powder.[1][3] b. Vortex gently until the powder is completely dissolved. Slight warming may be applied if necessary. c. Centrifuge the vial briefly to collect the solution at the bottom.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes. Store immediately at -20°C for up to 3 months.[1][3]

In Vitro Cell-Based Assays

The primary use of Dabrafenib in vitro is to assess its impact on the proliferation and signaling of cancer cell lines harboring BRAF mutations.

Workflow: Cell Proliferation and pERK Inhibition Assay

Caption: Workflow for assessing Dabrafenib's effect on cell viability and MAPK signaling.

Protocol: Cell Proliferation (IC₅₀ Determination)

-

Cell Lines: Use BRAF V600E-driven cell lines such as A375P F11 (melanoma) or Colo205 (colorectal carcinoma).[2][5]

-

Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Treat cells for 72 hours.[4]

-

Viability Assay: Use a viability reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell number.

-

Data Analysis: Plot the dose-response curve and calculate the IC₅₀ value, which is the concentration of Dabrafenib that inhibits cell growth by 50%.

Protocol: Phospho-ERK (pERK) Western Blot

-

Treatment: Treat BRAF V600E mutant cells with varying concentrations of Dabrafenib for a shorter duration (e.g., 1-4 hours).

-

Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[4]

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-ERK1/2 (pERK) and total ERK1/2.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of pERK to total ERK confirms target engagement and pathway inhibition.[4][5]

In Vivo Xenograft Studies

To evaluate the antitumor activity of Dabrafenib in a living system, human tumor xenograft models are employed.

Protocol: Mouse Xenograft Tumor Growth Inhibition

-

Model: Implant human BRAF V600E melanoma cells (e.g., A375P F11) subcutaneously into immunocompromised mice (e.g., nude mice).[4][5]

-

Tumor Growth: Allow tumors to establish to a palpable volume (e.g., 150-200 mm³).[4]

-

Dosing Formulation: Prepare Dabrafenib in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween-80 in distilled water.[4]

-

Administration: Administer Dabrafenib orally (p.o.) via gavage, once daily. Doses can range from 0.1 to 100 mg/kg.[4][5]

-

Monitoring: Measure tumor volumes twice weekly using calipers. The formula (Tumor volume = (length × width²) × 0.5) is commonly used.[4]

Conclusion and Future Directions

Dabrafenib (GSK2118436) is a testament to the success of targeted therapy in oncology. Its high potency and selectivity for mutant BRAF have transformed the treatment landscape for patients with BRAF V600-mutant melanoma and other solid tumors. For the research community, it serves as an indispensable tool for interrogating the MAPK pathway and developing next-generation therapeutic strategies. The detailed protocols and data presented in this guide provide a robust framework for scientists to reliably employ Dabrafenib in their preclinical research, ensuring data integrity and advancing the ongoing efforts to overcome cancer.

References

-

King, A.J. et al. (2013) Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(11), 1039–1044. Published on PubMed Central. [Link]

Sources

- 1. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. apexbt.com [apexbt.com]

- 3. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 4. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Coordination Chemistry of Aminophosphine Ligands

Introduction

Aminophosphine ligands, compounds featuring a trivalent phosphorus atom bonded to at least one nitrogen atom, represent a versatile and highly tunable class of ligands in coordination chemistry.[1] Their significance stems from the unique combination of a soft phosphorus donor and a hard nitrogen donor within the same molecule, which imparts distinct electronic and steric properties that can be meticulously modulated.[2] This fine-tuning capability allows for precise control over the reactivity, selectivity, and stability of the resulting metal complexes, making them invaluable in a wide array of catalytic applications, including hydrogenation, cross-coupling reactions, and asymmetric synthesis.[3] This guide provides a comprehensive exploration of the synthesis, coordination behavior, electronic and steric characteristics, and catalytic applications of aminophosphine ligands, tailored for researchers and professionals in chemistry and drug development.

I. Synthesis of Aminophosphine Ligands

The synthesis of aminophosphine ligands is generally straightforward, allowing for extensive structural and electronic diversity.[4] The most common method involves the reaction of a halophosphine with a primary or secondary amine.[4] This modular approach enables the systematic variation of substituents on both the phosphorus and nitrogen atoms, thereby providing a powerful tool for ligand design.

Key Synthetic Methodologies:

-

Nucleophilic Substitution: The reaction of chlorophosphines (e.g., R₂PCl) with primary or secondary amines in the presence of a base to neutralize the HCl byproduct is a widely employed method.[3]

-

Lithiation: Deprotonation of an N-H bond using a strong base like n-butyllithium, followed by reaction with a chlorophosphine, is another effective route.[3]

-

Use of Grignard Reagents: Organomagnesium halides can be utilized to introduce organic moieties onto the phosphorus atom.[3]

-

Staudinger Reaction: This method involves the reaction of an azide with a phosphine to form a phosphazide, which then eliminates N₂ to yield an iminophosphorane. Subsequent hydrolysis or reaction with other reagents can lead to aminophosphines.[3]

Experimental Protocol: Synthesis of a Representative Aminophosphine Ligand (Ph₂PNHR)

This protocol describes the synthesis of a generic N-substituted (diphenylphosphino)amine.

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Primary amine (RNH₂)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous solvent in a Schlenk flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The formation of triethylammonium chloride precipitate will be observed.

-

Filter the mixture via cannula to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude aminophosphine ligand.

-

The product can be further purified by recrystallization or column chromatography under inert conditions.

Validation: The successful synthesis can be confirmed by ³¹P NMR spectroscopy, which will show a characteristic chemical shift for the P-N bond, and by ¹H and ¹³C NMR spectroscopy to confirm the organic framework.

Synthetic Pathway Diagram

Below is a generalized workflow for the synthesis of aminophosphine ligands.

Caption: Generalized synthesis of aminophosphine ligands.

II. Coordination Chemistry and Bonding Modes

Aminophosphine ligands exhibit a rich and varied coordination chemistry due to the presence of multiple donor atoms and, in some cases, an acidic N-H proton. Their ability to act as monodentate, bidentate, or bridging ligands contributes to their versatility.

Common Coordination Modes:

-

κ¹(P)-Coordination: The ligand binds to the metal center solely through the soft phosphorus atom. This is the most common coordination mode, especially for ligands with bulky substituents on the nitrogen atom.

-

κ²(P,N)-Chelation: The ligand forms a chelate ring by coordinating through both the phosphorus and nitrogen atoms.[5] This mode is favored for ligands with smaller substituents and a suitable backbone to form a stable chelate ring (typically 5- or 6-membered).

-

Bridging Coordination: The ligand can bridge two metal centers, utilizing either the phosphorus and nitrogen atoms (μ-P,N) or two phosphorus atoms in the case of bis(aminophosphine) ligands.

-

P-N Bond Cleavage: The relatively weak P-N bond can undergo cleavage upon coordination to a metal center, leading to the formation of phosphido and amido fragments.[6] This reactivity can be exploited in catalyst activation and turnover.

Hemilability: A Key Feature

A significant aspect of aminophosphine coordination chemistry is their potential for hemilability .[7][8] This refers to the reversible dissociation of one of the donor atoms (typically the harder nitrogen) from the metal center, creating a vacant coordination site.[7][8] This "on-off" coordination is crucial in many catalytic cycles, as it allows for substrate binding and product release without complete ligand dissociation.[8]

Diagram of Coordination Modes

Caption: Simplified Suzuki cross-coupling catalytic cycle.

V. Future Outlook

The field of aminophosphine ligand chemistry continues to evolve, with ongoing research focused on the design of new ligand architectures with enhanced catalytic performance. Areas of active investigation include the development of ligands for challenging cross-coupling reactions, the synthesis of more efficient and selective catalysts for asymmetric transformations, and the application of these ligands in sustainable chemistry, such as the conversion of biomass. The inherent modularity and tunability of aminophosphine ligands ensure that they will remain a cornerstone of coordination chemistry and catalysis for the foreseeable future.

References

-

Li, W. & Zhang, J. (2016). Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands. Chemical Society Reviews, 45(6), 1657-1677. [Link]

-

Bauer, E. B. (2011). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 44(8), 615-626. [Link]

-

Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (2007). The Role of Hemilabile Ligands in Organometallic Chemistry and Catalysis. In K. D. Karlin (Ed.), Progress in Inorganic Chemistry (pp. 233–350). John Wiley & Sons, Inc. [Link] [7]11. Chen, Y., et al. (2016). Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. Inorganica Chimica Acta, 449, 137-142. [Link] [9]12. Kenny, N. P., et al. (2013). Cleavage of P=O in the presence of P-N: aminophosphine oxide reduction with in situ boronation of the P(III) product. Organic Letters, 15(24), 6238-6241. [Link]

-

Chelucci, G. (2022). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. Molecules, 27(1), 195. [Link]

-

Ejgandi, A. (2016). Measuring the electronic and steric effect of some phosphine ligands (Doctoral dissertation, The University of Manchester). [Link] [10]19. Goswami, B., & Roesky, P. W. (2025). Comprehensive coordination chemistry of iminophosphonamides. Coordination Chemistry Reviews, 505, 215163. [Link]

-

Weber, L., et al. (2012). Reactivity of iron complexes containing monodentate aminophosphine ligands – Formation of four-membered carboxamido-phospha-metallacycles. Inorganica Chimica Acta, 380, 2-10. [Link] [5]21. Wang, Y., et al. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry, 61(28), 10731-10736. [Link]

-

LibreTexts Chemistry. (2023). 4.3 Coordination Chemistry of Transition Metals. [Link]

-

Dyer, P. W. (n.d.). Aminophosphine Chemistry. Durham University. [Link] [4]24. Wikipedia. (2023). Transition metal amino acid complexes. [Link]

-

Wikipedia. (2023). Transition metal complexes of phosphine oxides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the synthesis and utilization of chiral β-aminophosphine derivatives as catalysts or ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Aminophosphines and Their Applications in Catalysis: Ingenta Connect [ingentaconnect.com]

- 4. pwdyer.webspace.durham.ac.uk [pwdyer.webspace.durham.ac.uk]

- 5. Reactivity of iron complexes containing monodentate aminophosphine ligands – Formation of four-membered carboxamido-phospha-metallacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.wwu.edu [chemistry.wwu.edu]

- 8. Hemilability - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

The Architect of Asymmetry: A Technical Guide to the Role of Chiral Ligands in Enantioselective Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry

In the intricate world of molecular interactions, stereochemistry reigns supreme. For researchers, scientists, and professionals in drug development, the ability to control the three-dimensional arrangement of atoms is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1][2][3] Many pharmaceuticals, agrochemicals, and fine chemicals are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different physiological effects.[2][3][4] Enantioselective synthesis, the preferential formation of one enantiomer over the other, is therefore a cornerstone of modern chemical synthesis.[5][6] At the heart of this discipline lie chiral ligands: the molecular architects that guide metal catalysts to construct chiral molecules with exceptional precision.[1][7]

This guide provides an in-depth exploration of the pivotal role of chiral ligands in enantioselective catalysis. Moving beyond a simple catalog of reactions, we will delve into the fundamental principles of chiral recognition and stereodifferentiation, examine the design logic behind various classes of "privileged" ligands, and provide practical insights into ligand selection and reaction optimization.